N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide is a complex organic compound with a unique structure that combines a cyclopropyl group, a quinazoline ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. . The final step involves the attachment of the cyclopropyl group and the acetamide moiety, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The presence of the fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-2-[[6-Ethyl-2-(3-Methylphenyl)-4-Quinazolinyl]Thio]-Acetamide: Similar structure but with a methyl group instead of a fluorophenyl group.
N-Cyclopropyl-2-[[6-Ethyl-2-(4-Chlorophenyl)-4-Quinazolinyl]Thio]-Acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide makes it unique compared to its analogs. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity and stability.
Properties
Molecular Formula |
C21H20FN3OS |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-[6-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H20FN3OS/c1-2-13-3-10-18-17(11-13)21(27-12-19(26)23-16-8-9-16)25-20(24-18)14-4-6-15(22)7-5-14/h3-7,10-11,16H,2,8-9,12H2,1H3,(H,23,26) |
InChI Key |
CAEJECXMOXIWJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC3CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.